(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
(E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a thiazolopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the condensation of 4-chlorobenzaldehyde with 6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share a similar aromatic structure with chlorine substituents.
Thiazolopyrimidines: Compounds with a similar core structure but different substituents.
Uniqueness
(E)-6-(4-Chlorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of a thiazolopyrimidine core with a chlorobenzylidene substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1173927-13-3 |
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Molecular Formula |
C13H9ClN2OS |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
(6E)-6-[(4-chlorophenyl)methylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H9ClN2OS/c14-11-3-1-9(2-4-11)7-10-8-15-13-16(12(10)17)5-6-18-13/h1-7H,8H2/b10-7+ |
InChI Key |
UPTRIQSXJZGJTG-JXMROGBWSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N3C=CSC3=N1 |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)N3C=CSC3=N1 |
Origin of Product |
United States |
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